molecular formula C11H12BrN3S B6631710 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine

Cat. No.: B6631710
M. Wt: 298.20 g/mol
InChI Key: YKEFKVPSSQZUKS-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine is a heterocyclic compound that contains a bromine atom, a thiazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3S/c1-8(11-14-2-3-16-11)5-15-10-4-9(12)6-13-7-10/h2-4,6-8,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEFKVPSSQZUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=CN=C1)Br)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea in the presence of a base such as sodium hydroxide. This reaction forms the thiazole ring through cyclization.

    Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine derivative through a nucleophilic substitution reaction. This can be done using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidines and other reduced derivatives.

Scientific Research Applications

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Pharmaceuticals: The compound is explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Materials Science: It is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The bromine atom can form halogen bonds with biological molecules, enhancing binding affinity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiazolylamine: Similar structure but lacks the pyridine ring.

    N-(2-thiazolyl)pyridin-3-amine: Similar structure but lacks the bromine atom.

    2-(1,3-thiazol-2-yl)propylamine: Similar structure but lacks the bromine and pyridine rings.

Uniqueness

5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine is unique due to the presence of both the bromine atom and the pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.

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